molecular formula C8H15N5O2 B2709603 tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate CAS No. 907988-46-9

tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate

Cat. No.: B2709603
CAS No.: 907988-46-9
M. Wt: 213.241
InChI Key: FOPUHVVAVMYSFK-UHFFFAOYSA-N
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Description

Tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate is a chemical compound known for its applications in various fields of chemistry and biology. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-1H-1,2,4-triazole. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate involves its interaction with specific molecular targets. In bioconjugation, it forms stable triazole rings through CuAAC reactions, which are highly specific and efficient. This specificity is due to the strong affinity of the triazole ring for copper ions, which facilitates the cycloaddition reaction .

Comparison with Similar Compounds

Tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate can be compared with other triazole derivatives such as:

These compounds share similar applications in click chemistry but differ in their solubility and reaction kinetics, making this compound unique in its specific properties and applications.

Properties

IUPAC Name

tert-butyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O2/c1-8(2,3)15-7(14)10-4-5-11-6(9)13-12-5/h4H2,1-3H3,(H,10,14)(H3,9,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPUHVVAVMYSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907988-46-9
Record name tert-butyl N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]carbamate
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